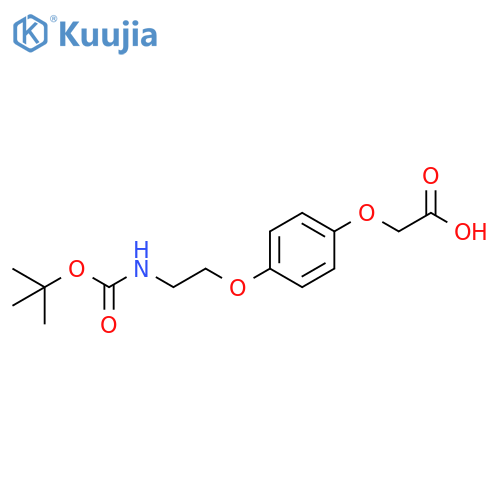

Cas no 2361117-22-6 (Boc-NH-PEG1-Ph-O-CH2COOH)

Boc-NH-PEG1-Ph-O-CH2COOH 化学的及び物理的性質

名前と識別子

-

- Boc-NH-PEG1-Ph-O-CH2COOH

- 2361117-22-6

- SCHEMBL21068676

- DA-61820

- CS-0109915

- AKOS040743091

- HY-130637

-

- インチ: 1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: KXKPTJWFRNNORE-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)COC1=CC=C(OCCNC(OC(C)(C)C)=O)C=C1

計算された属性

- せいみつぶんしりょう: 311.13688739g/mol

- どういたいしつりょう: 311.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

Boc-NH-PEG1-Ph-O-CH2COOH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B936737-100mg |

Boc-NH-PEG1-Ph-O-CH2COOH |

2361117-22-6 | ≥95% | 100mg |

¥1,440.00 | 2022-09-29 |

Boc-NH-PEG1-Ph-O-CH2COOH 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

Boc-NH-PEG1-Ph-O-CH2COOHに関する追加情報

Boc-NH-PEG1-Ph-O-CH2COOH: A Comprehensive Overview

The compound with CAS No 2361117-22-6, commonly referred to as Boc-NH-PEG1-Ph-O-CH2COOH, is a highly specialized molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of polyethylene glycol (PEG), a well-known polymer widely used in drug delivery systems due to its biocompatibility and ability to enhance solubility. The structure of Boc-NH-PEG1-Ph-O-CH2COOH incorporates a tert-butoxycarbonyl (Boc) group, a phenyl (Ph) ring, and a carboxylic acid (O-CH2COOH) moiety, making it a versatile platform for various applications.

Recent advancements in polymer chemistry have highlighted the potential of Boc-NH-PEG1-Ph-O-CH2COOH as a building block for constructing advanced drug delivery systems. The presence of the Boc group allows for controlled deprotection under mild conditions, enabling precise modulation of the molecule's functionality. This feature is particularly advantageous in the development of stimuli-responsive delivery systems, where temporal and spatial control over drug release is critical. Researchers have demonstrated that the deprotection of the Boc group can be triggered by environmental factors such as pH or temperature, making this compound ideal for applications in targeted therapy.

The integration of the phenyl ring into the structure introduces additional versatility. The aromatic nature of the phenyl group enhances the molecule's stability and facilitates interactions with hydrophobic regions of biological targets. This property has been exploited in the design of nanoparticles and micelles for drug encapsulation. For instance, studies have shown that Boc-NH-PEG1-Ph-O-CH2COOH can serve as a stabilizing agent in polymeric nanoparticles, improving their colloidal stability and reducing aggregation tendencies. Such attributes are crucial for ensuring the long-term efficacy of drug delivery systems in vivo.

The carboxylic acid moiety at the terminus of the molecule provides a site for further functionalization. This group can be used to conjugate with various bioactive molecules, such as antibodies, peptides, or small-molecule drugs, enabling the creation of multifunctional platforms. Recent research has focused on leveraging this functionality to develop targeted drug delivery systems. For example, coupling Boc-NH-PEG1-Ph-O-CH2COOH with tumor-targeting ligands has shown promise in enhancing the specificity of anticancer therapies. By minimizing off-target effects, such systems have the potential to significantly improve treatment outcomes while reducing adverse effects.

From a synthetic perspective, the preparation of Boc-NH-PEG1-Ph-O-CH2COOH involves a series of well-established chemical reactions, including peptide coupling and polymerization techniques. The use of PEG as a backbone ensures that the resulting compound inherits its inherent biocompatibility and reduced immunogenicity. These properties are essential for medical applications where prolonged exposure to biological systems is required.

Emerging applications of Boc-NH-PEG1-Ph-O-CH2COOH extend beyond drug delivery into areas such as tissue engineering and regenerative medicine. Its ability to form self-assembled structures makes it an attractive candidate for creating scaffolds that mimic the extracellular matrix. Recent studies have demonstrated that nanoparticles derived from this compound can promote cell adhesion and proliferation while maintaining structural integrity under physiological conditions.

In conclusion, Boc-NH-PEG1-Ph-O-COOH represents a cutting-edge advancement in polymer chemistry with vast potential across multiple disciplines. Its modular design allows for tailored modifications to suit specific applications, while its inherent properties ensure compatibility with biological systems. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in advancing medical therapies and materials science.

2361117-22-6 (Boc-NH-PEG1-Ph-O-CH2COOH) 関連製品

- 1795484-89-7(3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzene-1-sulfonamide)

- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)

- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 1105215-63-1(N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide)

- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

- 1934272-02-2(1934272-02-2)

- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)

- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)